(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a bicyclic structure. It is known for its biological activities and has been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including (S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, can be achieved through several methods:
Cyclization: This involves the formation of the bicyclic structure through intramolecular cyclization reactions.
Ring Annulation: This method involves the construction of the pyrrolopyrazine ring system by annulating smaller ring systems.
Cycloaddition: This method involves the addition of multiple reactants to form the bicyclic structure.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring to form the pyrrolopyrazine structure.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives of the compound.
Scientific Research Applications
(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been studied for various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial, antiviral, and antifungal properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by increasing caspase-3 activity and promoting PARP cleavage . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-: This compound has similar biological activities and is also studied for its anticancer properties.
Cyclo(leucyloprolyl): Another pyrrolopyrazine derivative with similar structural features and biological activities.
Uniqueness
(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to induce apoptosis in cancer cells and its broad-spectrum antimicrobial activity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
(8aS)-3,3-dimethyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-9(2)8(13)11-5-3-4-6(11)7(12)10-9/h6H,3-5H2,1-2H3,(H,10,12)/t6-/m0/s1 |
InChI Key |
DXSRIMFBWUSBLM-LURJTMIESA-N |
Isomeric SMILES |
CC1(C(=O)N2CCC[C@H]2C(=O)N1)C |
Canonical SMILES |
CC1(C(=O)N2CCCC2C(=O)N1)C |
Origin of Product |
United States |
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